(R)-6-(Hydroxymethyl)morpholin-3-one
Overview
Description
“®-6-(Hydroxymethyl)morpholin-3-one” is a versatile chemical compound used in diverse scientific research. It exhibits excellent solubility and reactivity, making it ideal for organic synthesis and drug discovery. The compound has a CAS Number of 919286-65-0 and a molecular weight of 131.13 .
Molecular Structure Analysis
The molecular formula of “®-6-(Hydroxymethyl)morpholin-3-one” is C5H9NO3 . The InChI code is 1S/C5H9NO3/c7-2-4-1-6-5(8)3-9-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1 .
Physical And Chemical Properties Analysis
“®-6-(Hydroxymethyl)morpholin-3-one” is a solid at room temperature . It has a molecular weight of 131.13 . The compound’s InChI key is DMELBDGPDOJCTC-SCSAIBSYSA-N .
Scientific Research Applications
MAGL Imaging Tracer Development
®-6-(Hydroxymethyl)morpholin-3-one: has been investigated as a scaffold for developing imaging tracers targeting monoacylglycerol lipase (MAGL). MAGL plays a crucial role in endocannabinoid signaling and is considered a therapeutic target for neurological disorders. Researchers have optimized the compound’s structure to improve its kinetic profile for positron emission tomography (PET) imaging. The resulting compound, [11C]7 (also known as [11C]RO7284390 ), demonstrated promising results in rodent brain mapping and warrants further clinical evaluation .
Polymer Chemistry
The hydroxymethyl group provides a handle for polymerization reactions. Researchers have incorporated ®-6-(Hydroxymethyl)morpholin-3-one into polymer chains, creating functional materials with tailored properties. Applications include drug delivery systems, coatings, and biomaterials.
Safety and Hazards
properties
IUPAC Name |
(6R)-6-(hydroxymethyl)morpholin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-2-4-1-6-5(8)3-9-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMELBDGPDOJCTC-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(=O)N1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OCC(=O)N1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653095 | |
Record name | (6R)-6-(Hydroxymethyl)morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-6-(Hydroxymethyl)morpholin-3-one | |
CAS RN |
919286-65-0 | |
Record name | (6R)-6-(Hydroxymethyl)morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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